Cas no 936138-17-9 (3-Iodo-6-methoxy-1H-indazole)

3-Iodo-6-methoxy-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with an iodine atom at the 3-position and a methoxy group at the 6-position. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The iodine moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. The methoxy group contributes to electronic modulation, influencing binding affinity in medicinal chemistry contexts. Its high purity and stability under standard conditions ensure consistent performance in research and industrial processes. This compound is particularly useful in the development of bioactive molecules and functional materials.
3-Iodo-6-methoxy-1H-indazole structure
3-Iodo-6-methoxy-1H-indazole structure
商品名:3-Iodo-6-methoxy-1H-indazole
CAS番号:936138-17-9
MF:C8H7IN2O
メガワット:274.058453798294
MDL:MFCD09266218
CID:69573
PubChem ID:27274685

3-Iodo-6-methoxy-1H-indazole 化学的及び物理的性質

名前と識別子

    • 3-Iodo-6-methoxy-1H-indazole
    • 1H-INDAZOLE, 3-IODO-6-METHOXY-
    • 1H-INDAZOLE,3-IODO-6-METHOXY
    • 3-Iodo-6-methoxy-(1H)indazole
    • 3-iodo-6-methoxy-2H-indazole
    • 2h-indazole,3-iodo-6-methoxy-
    • RW3745
    • AB50553
    • WT81899
    • FCH1323856
    • AX8158003
    • AB0027755
    • ST2410744
    • AM20041426
    • W9626
    • 138I179
    • 3-Iodo-6-methoxy-1H-indazole (ACI)
    • 1150618-46-4
    • AKOS015918521
    • SCHEMBL15792074
    • J-512692
    • MFCD09266218
    • 936138-17-9
    • GS-4373
    • AWB61846
    • AKOS015854017
    • DTXSID80650582
    • MDL: MFCD09266218
    • インチ: 1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
    • InChIKey: OHXDNTHWTHMKRG-UHFFFAOYSA-N
    • ほほえんだ: IC1C2C(=CC(=CC=2)OC)NN=1

計算された属性

  • せいみつぶんしりょう: 273.96000
  • どういたいしつりょう: 273.96
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 37.9

じっけんとくせい

  • 密度みつど: 1.941
  • ふってん: 393.1°C at 760 mmHg
  • フラッシュポイント: 393.1 °C at 760 mmHg
  • 屈折率: 1.727
  • PSA: 37.91000
  • LogP: 2.17610

3-Iodo-6-methoxy-1H-indazole セキュリティ情報

3-Iodo-6-methoxy-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL1035-10G
3-iodo-6-methoxy-1H-indazole
936138-17-9 95%
10g
¥ 5,095.00 2023-04-12
Chemenu
CM150706-10g
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
10g
$*** 2023-03-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158003-250mg
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
250mg
¥145.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158003-10g
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
10g
¥5400.0 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158003-5g
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
5g
¥1885.0 2024-04-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I892026-10g
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
10g
6,075.00 2021-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL1035-1G
3-iodo-6-methoxy-1H-indazole
936138-17-9 95%
1g
¥ 673.00 2023-04-12
Chemenu
CM150706-1g
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
1g
$102 2021-08-05
Fluorochem
079927-250mg
3-Iodo-6-methoxy-1H-indazole
936138-17-9 95%
250mg
£36.00 2022-03-01
Aaron
AR006FLU-100mg
3-Iodo-6-methoxy-1H-indazole
936138-17-9 97%
100mg
$13.00 2025-01-23

3-Iodo-6-methoxy-1H-indazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Iodine Solvents: Dimethylformamide ;  1 h, 20 °C
リファレンス
Preparation of indazole compound having LRRK2 inhibitory activity
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide ;  1 h, rt
リファレンス
Synthesis of 3-indazolecarboxylic esters and amides via Pd-catalyzed carbonylation of 3-iodoindazoles
Buchstaller, Hans-Peter; Wilkinson, Kai; Burek, Kasimir; Nisar, Yasmin, Synthesis, 2011, (19), 3089-3098

3-Iodo-6-methoxy-1H-indazole Raw materials

3-Iodo-6-methoxy-1H-indazole Preparation Products

3-Iodo-6-methoxy-1H-indazole 関連文献

3-Iodo-6-methoxy-1H-indazoleに関する追加情報

3-Iodo-6-methoxy-1H-indazole (CAS No. 936138-17-9)

3-Iodo-6-methoxy-1H-indazole is a heterocyclic organic compound with the CAS registry number 936138-17-9. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The indazole scaffold has been extensively studied due to its potential in various pharmacological applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. The 3-Iodo and 6-methoxy substituents in this compound play a crucial role in modulating its chemical properties and biological activity.

The synthesis of 3-Iodo-6-methoxy-1H-indazole involves a multi-step process, often utilizing iodination and methylation reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various methodologies, including microwave-assisted synthesis and catalytic coupling reactions, to optimize the production process. These methods not only enhance the scalability of the synthesis but also minimize environmental impact, aligning with current green chemistry principles.

One of the most promising applications of 3-Iodo-6-methoxy-1H-indazole lies in its potential as an anti-cancer agent. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. The iodine substituent at position 3 is believed to contribute significantly to its anti-proliferative activity by enhancing the compound's ability to inhibit key oncogenic pathways. Additionally, the methoxy group at position 6 may improve the compound's solubility and bioavailability, making it a more effective therapeutic candidate.

Recent research has also highlighted the potential of 3-Iodo-6-methoxy-1H-indazole as a modulator of cellular signaling pathways. For instance, studies have demonstrated its ability to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in cell survival, proliferation, and metastasis. By targeting this pathway, 3-Iodo-6-methoxy-1H-indazole may offer a novel approach to combating drug-resistant cancers.

In addition to its anti-cancer properties, 3-Iodo-6-methoxy-1H-indazole has shown potential in other therapeutic areas. For example, it has been investigated for its anti-inflammatory effects through modulation of NF-kB signaling. This makes it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease. Furthermore, preliminary studies suggest that this compound may possess anti-viral activity, particularly against herpes simplex virus (HSV). These findings underscore the versatility of indazole derivatives in addressing diverse biomedical challenges.

The pharmacokinetic profile of 3-Iodo-6-methoxy-1H-indazole is another area of active research. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing its therapeutic potential. Recent studies have employed advanced analytical techniques such as LCMS and HPLC to evaluate these parameters in preclinical models. Results indicate that the compound exhibits moderate oral bioavailability and favorable tissue distribution profiles.

From a structural standpoint, the indazole ring system provides a rigid framework that facilitates molecular interactions with target proteins. The presence of electron-withdrawing groups like iodine at position 3 enhances the compound's ability to form hydrogen bonds or electrostatic interactions with key residues in protein binding sites. Meanwhile, the methoxy group at position 6 introduces electron-donating effects that can influence both the electronic environment of the molecule and its overall conformational flexibility.

Another intriguing aspect of 3-Iodo-6-methoxy-1H-indazole is its potential as a lead compound for drug discovery efforts targeting protein kinases. Protein kinases are central regulators of cellular processes and are implicated in numerous diseases beyond cancer, including neurodegenerative disorders and cardiovascular diseases. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify optimal modifications to enhance selectivity and potency.

In conclusion, 3-Iodo-6-methoxy-1H-indazole represents an exciting advancement in heterocyclic chemistry with broad implications for drug discovery and development. Its unique combination of structural features and biological activities positions it as a promising candidate for addressing unmet medical needs across multiple therapeutic areas. As research continues to unravel its full potential, this compound stands at the forefront of innovative approaches to combating complex diseases.

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